molecular formula C19H21ClN2OS B2922898 (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1421501-48-5

(2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B2922898
CAS RN: 1421501-48-5
M. Wt: 360.9
InChI Key: RSGLJGXSEIBDHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It may include its behavior in various chemical reactions, its stability under different conditions, and any unique chemical properties it may have .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It may also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone, commonly known as BCTM. However, the available data does not provide a comprehensive analysis of six to eight unique applications as requested.

Synthesis and Spectral Identification

An article by Ismail Warad et al. discusses the synthesis and spectral identification of three Schiff bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety acting as novel pancreatic lipase inhibitors .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage.

Future Directions

This involves discussing potential future research or applications of the compound. It could include potential therapeutic uses, industrial applications, or areas of research interest .

properties

IUPAC Name

(2-benzyl-4-cyclopropylpiperazin-1-yl)-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-18-9-8-17(24-18)19(23)22-11-10-21(15-6-7-15)13-16(22)12-14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLJGXSEIBDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone

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